4-((1-Methoxypropan-2-yl)oxy)butane-1-sulfonyl chloride
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Overview
Description
4-((1-Methoxypropan-2-yl)oxy)butane-1-sulfonyl chloride is an organic compound with the molecular formula C8H17ClO4S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and is utilized in various chemical reactions, particularly in the formation of sulfonamide and sulfonate ester derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-Methoxypropan-2-yl)oxy)butane-1-sulfonyl chloride typically involves the reaction of 4-hydroxybutane-1-sulfonyl chloride with 1-methoxypropan-2-ol. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-((1-Methoxypropan-2-yl)oxy)butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Hydrolysis: In the presence of water or aqueous base, it can hydrolyze to form the corresponding sulfonic acid and 1-methoxypropan-2-ol.
Reduction: It can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., pyridine, triethylamine) are commonly used.
Hydrolysis: Water or aqueous sodium hydroxide is used under mild conditions.
Reduction: Lithium aluminum hydride or similar reducing agents are employed under anhydrous conditions.
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Ester Derivatives: Formed by reaction with alcohols.
Sulfonothioate Derivatives: Formed by reaction with thiols.
Sulfonic Acid: Formed by hydrolysis.
Scientific Research Applications
4-((1-Methoxypropan-2-yl)oxy)butane-1-sulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Bioconjugation: Used in the modification of biomolecules such as proteins and peptides to introduce sulfonyl groups.
Material Science: Employed in the preparation of functionalized polymers and materials with specific properties.
Medicinal Chemistry: Utilized in the development of sulfonamide-based drugs with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-((1-Methoxypropan-2-yl)oxy)butane-1-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with various nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other substrates. This reactivity is exploited in the synthesis of sulfonamide and sulfonate ester derivatives, which can have biological activity or serve as intermediates in further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
1-Butanesulfonyl Chloride: Similar in structure but lacks the methoxypropan-2-yloxy group.
4-Chlorobutane-1-sulfonyl Chloride: Similar but with a chlorine atom instead of the methoxypropan-2-yloxy group.
Methoxypropane: Similar in having a methoxy group but lacks the sulfonyl chloride functionality.
Uniqueness
4-((1-Methoxypropan-2-yl)oxy)butane-1-sulfonyl chloride is unique due to the presence of both the sulfonyl chloride and methoxypropan-2-yloxy groups, which confer specific reactivity and properties. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler analogs.
Properties
Molecular Formula |
C8H17ClO4S |
---|---|
Molecular Weight |
244.74 g/mol |
IUPAC Name |
4-(1-methoxypropan-2-yloxy)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H17ClO4S/c1-8(7-12-2)13-5-3-4-6-14(9,10)11/h8H,3-7H2,1-2H3 |
InChI Key |
IACXVZPHBJGZLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)OCCCCS(=O)(=O)Cl |
Origin of Product |
United States |
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